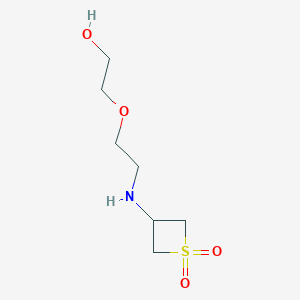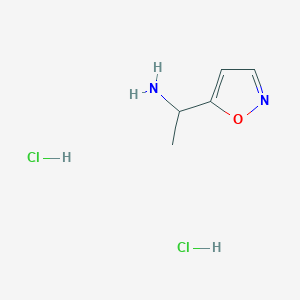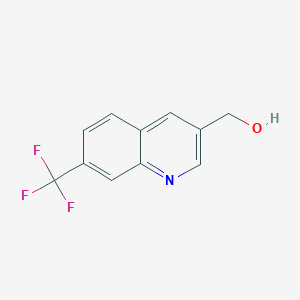![molecular formula C8H7BrN2 B15231794 6-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231794.png)
6-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a pyridine ring fused to a pyrrole ring, with a bromine atom at the 6th position and a methyl group at the 5th position It has the molecular formula C8H7BrN2 and a molecular weight of 21106 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 5-methyl-1H-pyrrolo[2,3-b]pyridine. One common method is to react 5-methyl-1H-pyrrolo[2,3-b]pyridine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of bromine and other reagents.
化学反応の分析
Types of Reactions
6-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions varying depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting kinases and other enzymes.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in studying biological pathways and mechanisms, especially those involving pyrrolopyridine derivatives.
Chemical Synthesis: It is a valuable intermediate in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 6-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, pyrrolopyridine derivatives are known to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This can lead to the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis.
類似化合物との比較
Similar Compounds
6-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methyl group at the 5th position.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the methyl group and has the bromine atom at the 5th position.
6-Bromo-7-azaindole: Similar structure but with a nitrogen atom replacing one of the carbon atoms in the pyridine ring.
Uniqueness
6-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a bromine atom and a methyl group, which can influence its reactivity and interactions with biological targets. The combination of these substituents can enhance its binding affinity and specificity for certain enzymes or receptors, making it a valuable compound in drug discovery and development.
特性
分子式 |
C8H7BrN2 |
|---|---|
分子量 |
211.06 g/mol |
IUPAC名 |
6-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7BrN2/c1-5-4-6-2-3-10-8(6)11-7(5)9/h2-4H,1H3,(H,10,11) |
InChIキー |
OBOZADNPJGWBFL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(NC=C2)N=C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


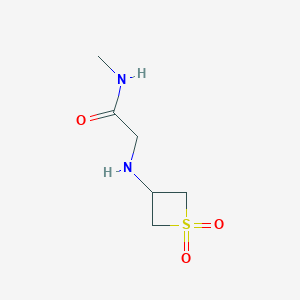
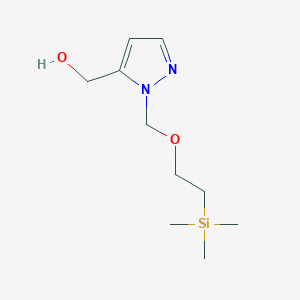
![tert-Butyl 4-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B15231724.png)
![3,3'-Dibromo-2,2'-bithieno[3,2-b]thiophene](/img/structure/B15231727.png)
![2-{[3-(Propan-2-yl)oxetan-3-yl]methoxy}ethan-1-amine](/img/structure/B15231731.png)

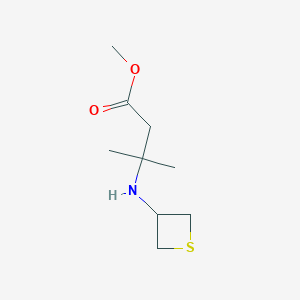
![4-Chloro-1,3,6-trimethyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B15231755.png)

![tert-butyl (5R)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B15231760.png)
![2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B15231761.png)
